Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
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Overview
Description
Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C14H22O4 It is a derivative of malonic acid and features both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the alkylation of diethyl malonate with appropriate alkyl halides. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium carbonate to deprotonate the diethyl malonate, followed by the addition of the alkyl halides under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated hydrocarbons .
Scientific Research Applications
Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Diethyl propargylmalonate
- Diethyl (prop-2-yn-1-yl)malonate
- Diethyl 2-propynylmalonate
Uniqueness
Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkyne and alkene functional groups, which provide diverse reactivity. This makes it a versatile compound in synthetic chemistry and various research applications .
Properties
CAS No. |
656234-73-0 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
diethyl 2-(4-methylpent-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C16H24O4/c1-6-11-16(14(17)19-7-2,15(18)20-8-3)12-9-10-13(4)5/h9-10,13H,7-8,12H2,1-5H3 |
InChI Key |
MNHATMPNBRAQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC(C)C)(C#CC)C(=O)OCC |
Origin of Product |
United States |
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